Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is a chemical compound known for its application as a bifunctional linker in antibody-drug conjugates (ADCs). It is classified under the category of ADC linkers due to its role in facilitating the attachment of cytotoxic drugs to antibodies, thereby enhancing targeted therapeutic effects against specific cancer cells. The compound has a molecular formula of and a molecular weight of 381.34 g/mol, with a purity of approximately 95% .
This compound is often sourced from specialized chemical suppliers and is primarily utilized in research settings. It is not intended for clinical use but serves as a crucial component in the development of targeted therapies. The classification of perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate falls within the realm of organic compounds, specifically those used in bioconjugation processes .
The synthesis of perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate typically involves several steps, including:
The synthesis may be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate features a complex molecular structure characterized by:
The structural data can be summarized as follows:
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate participates in various chemical reactions, primarily involving:
These reactions are crucial for the functionality of ADCs, enabling controlled release and activation of therapeutic agents upon reaching target cells. Reaction conditions such as pH and temperature significantly influence these processes .
The mechanism by which perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate operates involves:
The efficiency of this mechanism is influenced by factors such as linker stability, drug potency, and antibody specificity.
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is characterized by:
Key chemical properties include:
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate finds extensive applications in:
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables precise conjugation of polymers to biomolecules using functionalized chain transfer agents (CTAs). Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate (CAS 160580-70-1) serves as a key CTA component due to its dual reactivity: the perfluorophenyl ester reacts with amine groups, while the pyridyl disulfide forms disulfide bonds with thiols. This compound, often abbreviated as PDP-Pfp, facilitates site-specific conjugation through cysteine residues in peptides or proteins, minimizing nonspecific binding common with lysine-targeting approaches [2] [3].
The molecular architecture of PDP-Pfp (C₁₄H₈F₅NO₂S₂, MW 381.34 g/mol) allows its incorporation as:
Table 1: Molecular Characteristics of Perfluorophenyl 3-(Pyridin-2-yldisulfanyl)propanoate
Property | Value |
---|---|
CAS Number | 160580-70-1 |
Molecular Formula | C₁₄H₈F₅NO₂S₂ |
Molecular Weight | 381.34 g/mol |
Appearance | White to off-white solid |
Predicted Boiling Point | 432.5±45.0 °C |
Key Functional Groups | Pentafluorophenyl ester, Pyridyl disulfide |
Convergent (grafting-to) strategies employ PDP-Pfp for post-polymerization bioconjugation. Polymers synthesized via RAFT are modified with PDP-Pfp at their ω-terminus, followed by reaction with thiol-containing biomolecules under mild conditions (pH 6.5–8.0, 25°C). This method benefits from pre-characterized polymers and avoids exposing biomolecules to polymerization stressors. For example, basic fibroblast growth factor conjugates retained >90% bioactivity when conjugated using this approach [2] [3].
Divergent (grafting-from) approaches immobilize PDP-Pfp on solid supports or biomolecules prior to polymerization. Thiol-functionalized peptides are coupled to the pyridyl disulfide group, and the perfluorophenyl ester initiates RAFT polymerization. Key advantages include:
Table 2: Comparison of Conjugation Strategies Using PDP-Pfp
Parameter | Convergent Approach | Divergent Approach |
---|---|---|
Biomolecule Exposure | Minimal (post-polymerization) | High (during polymerization) |
Grafting Efficiency | Moderate (steric limitations) | High |
Purification Complexity | High (remove excess polymer) | Low |
Structural Control | Defined polymer pre-synthesis | Dependent on polymerization kinetics |
PDP-Pfp is integrated into peptide synthesis resins via its perfluorophenyl ester group, enabling direct CTA attachment during chain elongation. The pyridyl disulfide group remains protected or inert under standard Fmoc/tBu solid-phase conditions. Post-cleavage, peptides feature RAFT agents ready for chain extension without additional modification steps [2] [3].
Critical optimization steps include:
After polymerization, global deprotection yields peptide-polymer conjugates with controlled molecular weights (Đ < 1.2). This method was validated for cyclic peptide nanotubes and glutathione conjugates [2] [11].
Table 3: Solid-Phase Synthesis Protocol for PDP-Pfp-Modified Peptides
Step | Reagents/Conditions | Function |
---|---|---|
Resin Loading | PDP-Pfp, DIEA, DMF, 4h, RT | Attach CTA via ester linkage |
Peptide Assembly | Standard Fmoc-SPPS | Build peptide sequence |
Cysteine Deprotection | 20% piperidine/DMF (Fmoc); TFA/thioanisole (side chain) | Reveal thiols for conjugation |
Cleavage/Deprotection | TFA:TIPS:H₂O (95:2.5:2.5), 2h | Release peptide-CTA hybrid |
The pyridyl disulfide group in PDP-Pfp enables thiol-disulfide exchange reactions, forming reversible conjugates sensitive to intracellular glutathione. Key techniques include:
Disulfide stability is tunable via steric hindrance:
This controlled disulfide formation underpins stimuli-responsive drug delivery systems, where cytosolic glutathione (0.5–10 mM) triggers payload release. PDP-Pfp-based conjugates of doxorubicin and taxanes demonstrate >80% drug release within 1h under reductive conditions mimicking tumor microenvironments [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1